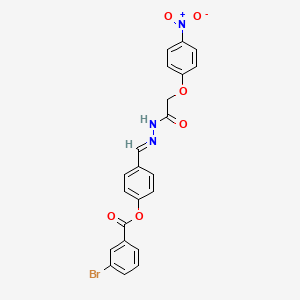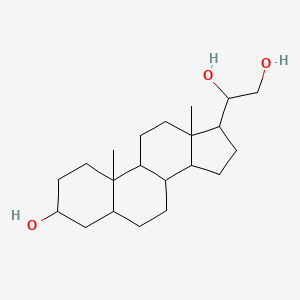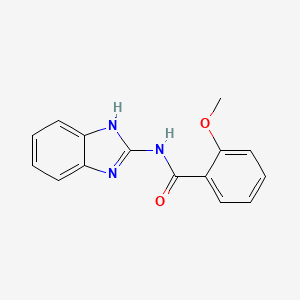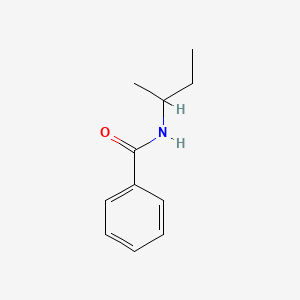
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, chlorine, and phenyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenol ring.
Schiff Base Formation: Reaction of 3-chloro-2-methyl-aniline with a suitable aldehyde to form the imine (Schiff base).
Coupling Reaction: Coupling of the brominated phenol with the Schiff base under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the imine group.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a range of halogenated derivatives.
Scientific Research Applications
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its halogenated structure.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-((2-chloro-phenylimino)-methyl)-phenol
- 2,4-Dibromo-6-((4-chloro-2-methyl-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol lies in its specific halogenation pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H10Br2ClNO |
|---|---|
Molecular Weight |
403.49 g/mol |
IUPAC Name |
2,4-dibromo-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO/c1-8-12(17)3-2-4-13(8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,1H3 |
InChI Key |
ISOXAQLFOKUISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)








